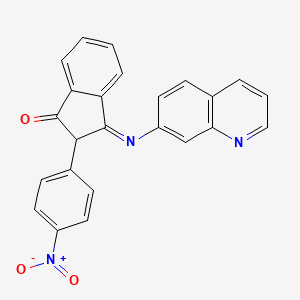
2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone is a chemical compound with potential applications in scientific research. It is a yellow solid that is soluble in organic solvents like chloroform and dichloromethane. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone is not fully understood. However, studies have shown that it could be due to its ability to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. It has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, this compound has been found to have antioxidant activity, which could be useful in the development of new drugs for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone in lab experiments is its potential applications in scientific research. It has been studied for its antimicrobial, antioxidant, and anticancer properties, making it a versatile compound for various research studies. However, one limitation is that the yield of the product varies depending on the synthesis method used, which could affect the reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone. One direction is the development of new drugs for the treatment of oxidative stress-related diseases based on its antioxidant activity. Another direction is the development of new anticancer drugs based on its ability to induce apoptosis in cancer cells. Further studies could also be conducted to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone is a chemical compound with potential applications in scientific research. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. This compound has potential applications in the development of new drugs for the treatment of oxidative stress-related diseases and cancer. Further studies could be conducted to fully understand its mechanism of action and potential applications in other areas of scientific research.
Synthesemethoden
2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone has been synthesized through various methods, including the reaction of 2-acetyl-1-indanone with 4-nitrobenzaldehyde and 7-chloroquinoline in the presence of a base like potassium carbonate. Another method involves the reaction of 2-acetyl-1-indanone with 4-nitrobenzaldehyde and 7-chloroquinoline in ethanol in the presence of a catalytic amount of piperidine. The yield of the product varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone has potential applications in scientific research. It has been studied for its antimicrobial, antioxidant, and anticancer properties. In vitro studies have shown that this compound has antimicrobial activity against various bacteria and fungi. It has also been found to have antioxidant activity, which could be useful in the development of new drugs for the treatment of oxidative stress-related diseases. In addition, 2-(4-nitrophenyl)-3-(7-quinolinylimino)-1-indanone has been studied for its anticancer properties. It has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-3-quinolin-7-yliminoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-24-20-6-2-1-5-19(20)23(22(24)16-8-11-18(12-9-16)27(29)30)26-17-10-7-15-4-3-13-25-21(15)14-17/h1-14,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHYSCZKBGWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC4=C(C=CC=N4)C=C3)C(C2=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-3-quinolin-7-yliminoinden-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

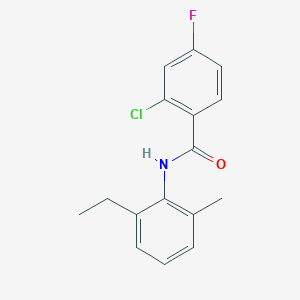
![N-[2-(4-fluorophenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4957605.png)

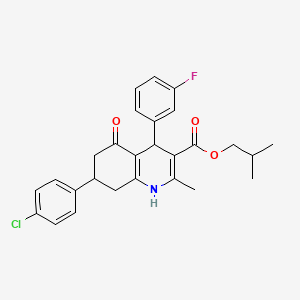
![methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate](/img/structure/B4957623.png)
![3-fluoro-2-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4957639.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4957650.png)
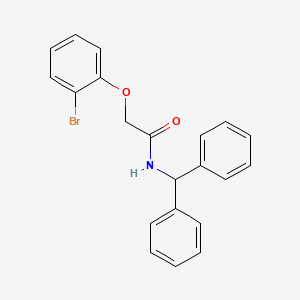

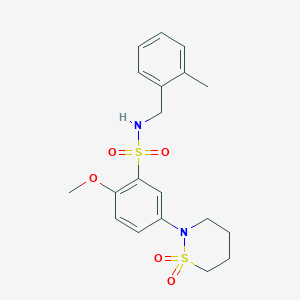
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957682.png)